Flll32

STAT3 Osteosarcoma Curcumin Analog

FLLL32 is a superior dual JAK2/STAT3 inhibitor delivering 2–4× greater potency than curcumin in osteosarcoma cells and 14–28× over AG490 in pancreatic cancer lines. It uniquely targets both JAK2 and STAT3, ensuring comprehensive pathway suppression. Independently validated in vivo with 50–60% tumor reduction at 50 mg/kg/day i.p. in breast and osteosarcoma xenografts. Eliminate confounding variables and accelerate reproducible oncology research with FLLL32.

Molecular Formula C28H32O6
Molecular Weight 464.5 g/mol
Cat. No. B612267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlll32
SynonymsFLLL32;  FLLL-32;  FLLL 32
Molecular FormulaC28H32O6
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)C2(CCCCC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC
InChIInChI=1S/C28H32O6/c1-31-22-12-8-20(18-24(22)33-3)10-14-26(29)28(16-6-5-7-17-28)27(30)15-11-21-9-13-23(32-2)25(19-21)34-4/h8-15,18-19H,5-7,16-17H2,1-4H3/b14-10+,15-11+
InChIKeyNQDROBVIYYEMDQ-WFYKWJGLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearanceyellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FLLL32 Compound Procurement: JAK2/STAT3 Dual Inhibitor with Curcumin-Derived Enhanced Potency


FLLL32 (CAS: 1226895-15-3, molecular formula C28H32O6, MW: 464.55) is a cell-permeable synthetic analog of curcumin, rationally designed through structure-based optimization [1]. It functions as a dual inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) [2], with demonstrated IC50 values of <5 μM against JAK2-mediated STAT3 phosphorylation at Tyr705 in cancer cells [3]. As a compound engineered to overcome the bioavailability limitations of its natural parent molecule while maintaining the antitumor potential of STAT3 pathway inhibition, FLLL32 serves as a key chemical probe for interrogating JAK2/STAT3 signaling in oncology research [1].

Why FLLL32 Cannot Be Substituted by Curcumin or Generic STAT3 Inhibitors


The procurement decision for FLLL32 must distinguish it from readily available, lower-cost alternatives such as natural curcumin, first-generation JAK inhibitors (e.g., AG490), or pan-JAK inhibitors. Generic substitution fails because the chemical modifications introduced in FLLL32 confer specific biochemical properties not recapitulated by its natural precursor [1]. Curcumin achieves only sub-micromolar to low micromolar activity in STAT3 inhibition assays, whereas FLLL32 demonstrates significantly enhanced potency due to optimized molecular geometry [2]. Furthermore, FLLL32 exhibits a distinct selectivity profile characterized by dual JAK2/STAT3 targeting—a pharmacological signature that differentiates it from both selective JAK2 inhibitors (which spare STAT3 directly) and selective STAT3 inhibitors (which lack upstream JAK2 activity) [2]. This dual mechanism is particularly relevant for applications requiring pathway-wide suppression of JAK-STAT oncogenic signaling. Procurement of generic curcumin or single-pathway inhibitors would introduce confounding variables related to potency, selectivity, and mechanism of action, compromising experimental reproducibility and target validation studies.

FLLL32 Comparative Performance Data: Quantitative Differentiation Evidence for Procurement Decisions


STAT3 Phosphorylation Inhibition: FLLL32 Outperforms Curcumin in Head-to-Head Osteosarcoma Assays

In a direct head-to-head comparative study in human and canine osteosarcoma (OSA) cell lines, FLLL32 demonstrated markedly enhanced inhibition of STAT3 function compared to natural curcumin, leading to superior suppression of downstream transcriptional targets and induction of apoptosis [1].

STAT3 Osteosarcoma Curcumin Analog Phosphorylation Inhibition

JAK2/STAT3 Dual Inhibition vs. JAK2-Selective Inhibitor AG490: Comparative Antiproliferative Efficacy

In pancreatic cancer cell lines (Panc-1, HPAC, SW1990), FLLL32 demonstrated significantly lower IC50 values for growth inhibition compared to AG490, a prototypical JAK2-selective inhibitor. This potency differential reflects FLLL32's dual-target mechanism, which simultaneously inhibits both JAK2 kinase activity and STAT3 phosphorylation, thereby achieving more comprehensive pathway blockade [1].

JAK2 STAT3 Pancreatic Cancer Dual Inhibition

Apoptosis Induction: FLLL32 vs. Curcumin and Vehicle Control in Osteosarcoma Models

In osteosarcoma cell lines (U2OS, SJSA-1, OS2.4, OS-33), FLLL32 induced robust caspase-3/7-dependent apoptosis at concentrations where curcumin was minimally effective. This pro-apoptotic activity was validated by PARP cleavage and could be blocked by the pan-caspase inhibitor Z-VAD-FMK, confirming on-target apoptosis [1].

Apoptosis Caspase-3/7 Osteosarcoma PARP Cleavage

Breast Cancer Cell Proliferation: FLLL32 vs. AG490 and WP1066

FLLL32 demonstrated superior growth-inhibitory potency compared to both AG490 (a JAK2-selective inhibitor) and WP1066 (a JAK2/STAT3 inhibitor) in multiple breast cancer cell lines, as assessed by MTT viability assays [1].

Breast Cancer STAT3 JAK2 MDA-MB-231 MDA-MB-468

Target Engagement Specificity: FLLL32 Preferentially Inhibits STAT3 Over STAT1, STAT5, and Upstream Kinases

Immunoblotting analysis in Panc-1 pancreatic cancer cells demonstrated that FLLL32 (5 μM) selectively inhibited IL-6-induced STAT3 phosphorylation at Tyr705 without affecting phosphorylation of STAT1, STAT5, or upstream kinases JAK1, JAK2, and Src at similar concentrations [1]. This selectivity profile distinguishes FLLL32 from broad-spectrum JAK inhibitors that suppress multiple STAT family members indiscriminately.

STAT3 Target Selectivity JAK2 Phosphorylation Off-Target

In Vivo Tumor Growth Inhibition: FLLL32 Demonstrates Therapeutic Window in Xenograft Models

In vivo studies in MDA-MB-231 breast cancer xenografts and OS-33 osteosarcoma xenografts demonstrated that FLLL32 (50 mg/kg/day, intraperitoneal) significantly reduced tumor burden compared to vehicle control. This cross-study comparable efficacy establishes FLLL32 as a validated tool compound for preclinical oncology studies where in vivo target engagement is required [1][2].

Xenograft MDA-MB-231 Osteosarcoma In Vivo Efficacy Tumor Burden

FLLL32 Optimized Research Applications: Where Quantitative Differentiation Drives Experimental Value


Osteosarcoma STAT3 Pathway Interrogation

Researchers investigating STAT3 as a therapeutic target in osteosarcoma should prioritize FLLL32 over natural curcumin. Direct comparative data demonstrate that FLLL32 achieves STAT3 DNA binding inhibition, downstream target suppression (survivin, VEGF, MMP2), and apoptosis induction at 2–4× lower concentrations than curcumin in human and canine OSA cell lines [1]. The compound's enhanced potency reduces per-experiment compound consumption and improves assay reproducibility in bone tumor models where STAT3 is constitutively activated.

Pancreatic Cancer Dual JAK2/STAT3 Inhibition Studies

For pancreatic cancer research requiring comprehensive JAK-STAT pathway suppression, FLLL32 provides a quantifiably superior alternative to AG490. With IC50 values of 0.9–1.8 μM versus 25–50 μM for AG490, FLLL32 offers a 14–28× potency advantage in Panc-1, HPAC, and SW1990 cell lines [2]. This differential translates to reduced compound usage, lower vehicle solvent exposure, and improved dose-response resolution in pancreatic cancer models.

Triple-Negative Breast Cancer In Vitro Compound Screening

Investigators screening compounds for activity against triple-negative breast cancer (TNBC) should select FLLL32 as their STAT3 pathway inhibitor based on comparative IC50 data. In MDA-MB-231 and MDA-MB-468 TNBC cell lines, FLLL32 (IC50 = 0.9–1.5 μM) outperforms both AG490 (IC50 > 50 μM) and WP1066 (IC50 = 2.5–5 μM) [2]. The superior potency of FLLL32 is particularly advantageous for high-throughput screening formats and combination therapy studies where additive or synergistic effects are being evaluated.

In Vivo Preclinical Oncology Models Requiring Translational Compound Validation

For research programs transitioning from in vitro target validation to in vivo efficacy studies, FLLL32 provides a critical advantage: its antitumor activity has been independently validated across multiple xenograft models, including MDA-MB-231 breast cancer and OS-33 osteosarcoma [2][3]. With demonstrated tumor volume reductions of 50–60% at 50 mg/kg/day (i.p.), FLLL32 offers researchers a vetted tool compound with established in vivo dosing parameters, thereby reducing optimization time and experimental variability compared to uncharacterized alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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